N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,2-dimethylpropanamide is a synthetic compound with significant implications in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 414.52 g/mol. This compound is classified as an amide, specifically a secondary amide due to the presence of the nitrogen atom bonded to two carbon-containing groups.
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,2-dimethylpropanamide falls under the category of small molecules used in pharmacological research. It has been identified as a direct inhibitor of activated Factor X (FXa), making it relevant in studies related to anticoagulants and thrombotic disorders.
The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,2-dimethylpropanamide typically involves multi-step organic reactions. Key steps may include:
The specific conditions for these reactions, such as temperature, solvent choice, and catalysts, can significantly affect yield and purity. Reaction monitoring through techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential for optimizing synthesis.
The molecular structure of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,2-dimethylpropanamide can be represented using various chemical notation systems:
COc1ccc(cc1N1CCCCC1=O)NC(=O)Cc1cccc2c1cccc2
InChI=1S/C22H26N2O4S/c1-28-21-15-18(10-12-20(21)24-13-5-4-8-22(24)25)23-29(26,27)19-11-9-16-6-2-3-7-17(16)14-19/h9-12,14-15,23H,2-8,13H2,1H3
The compound exhibits a high degree of structural complexity due to its multiple functional groups and stereochemistry around the piperidine moiety. The presence of methoxy groups enhances its lipophilicity and potential bioactivity.
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,2-dimethylpropanamide participates in various chemical reactions typical for amides:
These reactions are generally facilitated by specific reagents and conditions that promote reactivity without causing undesirable side reactions.
The primary mechanism of action for N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,2-dimethylpropanamide involves its role as a direct inhibitor of activated Factor X (FXa). By binding to FXa, it disrupts the coagulation cascade:
Pharmacokinetic studies indicate that this compound has good bioavailability and low clearance rates in animal models.
N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,2-dimethylpropanamide is typically characterized by:
Key chemical properties include:
Relevant data from suppliers indicate a purity level typically around 95%.
This compound is primarily utilized in pharmacological research focused on anticoagulant therapies. Its ability to inhibit FXa makes it a candidate for developing new anticoagulant medications aimed at treating conditions such as deep vein thrombosis and pulmonary embolism . Additionally, its structural features provide insights into designing more potent derivatives with improved selectivity and efficacy against thrombotic diseases.
CAS No.: 1306-05-4
CAS No.: 13568-33-7
CAS No.:
CAS No.:
CAS No.: